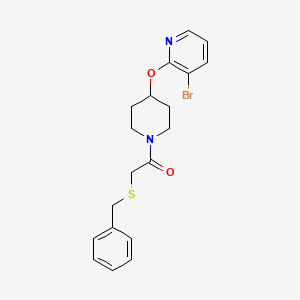

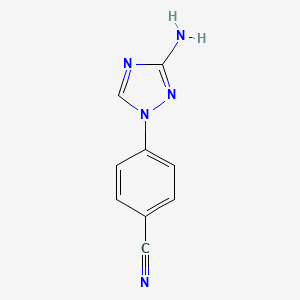

4-(3-amino-1H-1,2,4-triazol-1-yl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3-amino-1H-1,2,4-triazol-1-yl)benzonitrile is a chemical compound with the CAS Number: 1249222-99-8 . It has a molecular weight of 185.19 . The IUPAC name for this compound is this compound .

Synthesis Analysis

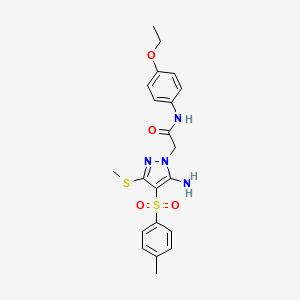

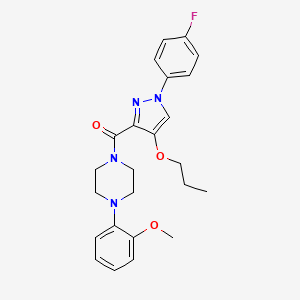

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . The synthesis process includes a one-pot reaction of aminonitrile with various alkyl and aryl nitriles that is catalyzed with iron (III) chloride .Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H7N5/c10-5-7-1-3-8(4-2-7)14-6-12-9(11)13-14/h1-4,6H,(H2,11,13) . This code provides a specific representation of the molecular structure of the compound.Chemical Reactions Analysis

The compound is involved in the synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids . These hybrids have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .Physical and Chemical Properties Analysis

The compound is a powder at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

Researchers have developed novel derivatives of 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile, which show promising antimicrobial activities. These compounds were synthesized starting from p-phenylenediamine and characterized by spectroscopic analyses. Their antimicrobial properties were evaluated, highlighting the potential use of triazole derivatives in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Facile and Solvent-Free Synthesis

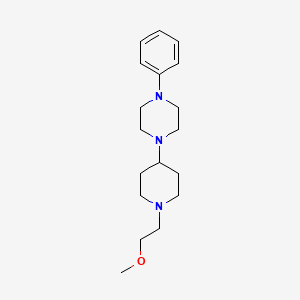

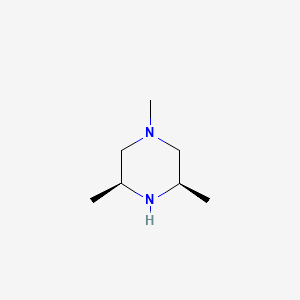

A method for the solvent-free synthesis of 3,5-disubstituted-4-amino-1,2,4-triazoles has been described. This process involves the reaction of aromatic nitriles with hydrazine monohydrate, showcasing an efficient pathway to synthesize triazole derivatives with potential applications in various fields such as organic electroluminescent materials (Ikemi, Hayashi, Kakehi, & Matsumoto, 2002).

Novel Synthesis Approaches

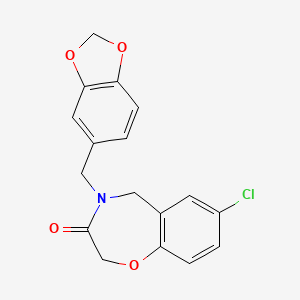

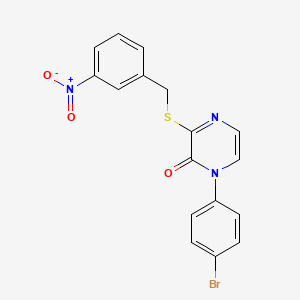

The synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one demonstrates a novel approach to creating triazolo-triazine derivatives. This compound was synthesized through the reaction of 3-amino-2-benzyl-6-hydrazino-1,2,4-triazin-5(2H)-one with carbon disulfide, showcasing innovative methods in creating complex triazole-containing molecules (Hwang, Tu, Wang, & Lee, 2006).

Antitumor Activity

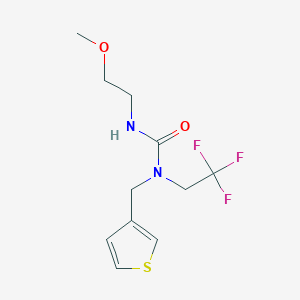

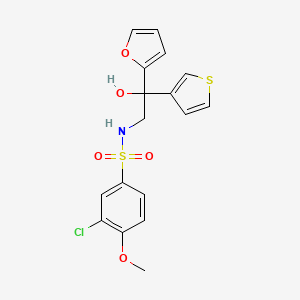

The synthesis and antitumor activity of 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile reveal its potential in cancer research. This compound was synthesized via the condensation of 4-cyanobenzoic acid with 4-morpholino-1H-indazol-3-amine and displayed inhibitory effects on the proliferation of certain cancer cell lines, indicating its utility in the development of novel anticancer therapies (Lu et al., 2018).

Mecanismo De Acción

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

4-(3-amino-1,2,4-triazol-1-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5/c10-5-7-1-3-8(4-2-7)14-6-12-9(11)13-14/h1-4,6H,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYLKDLZPSAKAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)N2C=NC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1,2-dimethylpropyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}acetamide](/img/structure/B2851319.png)

![N-(4-fluorophenyl)-2-(4-oxo-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2851322.png)

![2-[8-(4-methoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2851323.png)